Dehydroabietylamine acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

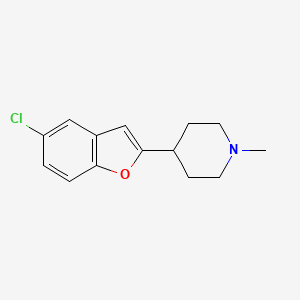

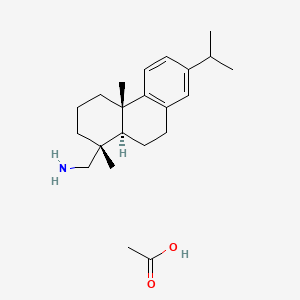

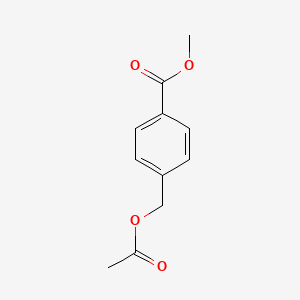

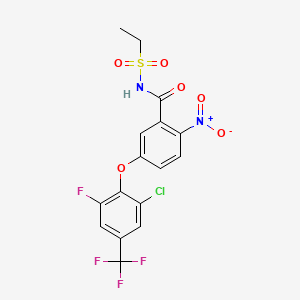

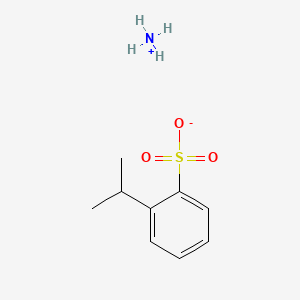

Dehydroabietylamine acetate is a technical grade compound with an empirical formula of C22H35NO2 . It is also known as leelamine and is a diterpene amine . It has been used in various studies for its potential biological activities .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the transformation of the primary amino group to pyrrolidine, piperidine, azepane, morpholine, isoindoline, and pyrrole heterocycles . Another method involves the use of dichloromethane, dicyclohexyl carbodiimide (DCC), 4-dimethyl amino pyridine (DMAP), and N-acetyl amino acids .Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 35 hydrogen atoms, and 2 oxygen atoms, giving it a molecular weight of 345.52 . The structure also includes a nitrogen atom .Physical And Chemical Properties Analysis

This compound is a technical grade compound with an assay of 85% . It has an optical activity of [α]20/D +50°, c = 2.5 in pyridine . The compound has a melting point of 139-141 °C .Scientific Research Applications

Antimicrobial Properties

Dehydroabietylamine acetate has demonstrated significant antimicrobial properties. Li & Yong (2008) studied two compounds, including this compound, and found strong activity against various bacteria and fungi (Li & Yong, 2008).

Versatile Applications

Dehydroabietylamine and its derivatives, including this compound, have been noted for their diverse applications in fields like chiral separation, metal ion flotation, surface activity, and catalysis. These applications underscore the compound's unique properties and potential value (L. Chao-xian, 2014).

Antitumor Activities

The antitumor potential of this compound and its derivatives has been explored with promising results. Lin Zhong-xiang (2010) synthesized Schiff's bases of dehydroabietylamine derivative and tested their inhibitory effects on the Hey-1B ovarian cancer cell line in vitro (Lin Zhong-xiang, 2010).

DNA Interactions and Cytotoxic Activity

Research has shown that optically pure dehydroabietylamine derivatives can interact with DNA and exhibit cytotoxic activity against cancer cells, such as human breast cancer cells MCF-7. These findings highlight the compound's potential in cancer treatment (S.-J. Tu et al., 2019).

Activity Against Parasites

Dehydroabietylamine derivatives have shown highly potent and selective activity against parasites like Leishmania donovani and Trypanosoma cruzi. The compounds derived from dehydroabietylamine exhibit promising therapeutic potential for diseases such as leishmaniasis and Chagas disease (M. Pirttimaa et al., 2016).

Wound Healing Capacity

Dehydroabietylamine has been evaluated for its wound healing capacity. It showed significant improvement in wound contraction rate and collagen deposition, suggesting its potential in enhancing wound healing processes (M. Paramesha et al., 2014).

Acetylcholinesterase Inhibition

Dehydroabietylamine derivatives have been found to be potent inhibitors of acetylcholinesterase, an enzyme associated with Alzheimer's disease. This suggests potential applications in the treatment of neurodegenerative disorders (Jana Wiemann et al., 2017).

Safety and Hazards

Dehydroabietylamine acetate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and protective equipment should be worn when handling this compound .

Properties

| 2026-24-6 | |

Molecular Formula |

C20H31N.C2H4O2 C22H35NO2 |

Molecular Weight |

345.5 g/mol |

IUPAC Name |

[(1S,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine;acetic acid |

InChI |

InChI=1S/C20H31N.C2H4O2/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;1-2(3)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H3,(H,3,4)/t18-,19+,20+;/m0./s1 |

InChI Key |

BFAQRUGPWJVQDA-WUHLWKCASA-N |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@]([C@@H]3CC2)(C)CN)C.CC(=O)O |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.CC(=O)O |

| 2026-24-6 | |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-[(isocyanatosulfonyl)methyl]-, methyl ester](/img/structure/B1616260.png)

![3-[3-[2-Hydroxyethyl(dimethyl)azaniumyl]propyl-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]propane-1-sulfonate](/img/structure/B1616263.png)